molecular formula C6H13NS B15294409 Methyl[(thiolan-2-yl)methyl]amine

Methyl[(thiolan-2-yl)methyl]amine

Cat. No.: B15294409
M. Wt: 131.24 g/mol
InChI Key: QYURDSRONBBMQL-UHFFFAOYSA-N
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Description

Methyl[(thiolan-2-yl)methyl]amine (CAS: 1339646-28-4) is a secondary amine with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol . Its structure comprises a tetrahydrothiophene (thiolan) ring substituted with a methylamine group at the 2-position (Figure 1). The saturated five-membered thiolan ring differentiates it from aromatic sulfur-containing heterocycles like thiophene or thiazole.

Notably, this compound is listed as discontinued in commercial catalogs, limiting its current availability for research or industrial applications .

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

N-methyl-1-(thiolan-2-yl)methanamine

InChI

InChI=1S/C6H13NS/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3

InChI Key

QYURDSRONBBMQL-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCS1

Origin of Product

United States

Preparation Methods

The synthesis of Methyl[(thiolan-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of thiolane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Methyl[(thiolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

Methyl[(thiolan-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(thiolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It can also form coordination complexes with metal ions, influencing enzymatic activities and other cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl[(thiolan-2-yl)methyl]amine C₆H₁₃NS 131.24 Secondary amine; saturated thiolan ring
N-Methyl-(2-thienylmethyl)amine C₇H₁₁NS 141.23 Secondary amine; aromatic thiophene ring
(5-Methylthiazol-2-yl)amine C₄H₆N₂S 114.17 Primary amine; aromatic thiazole ring (N and S)
Methyl diethanol amine C₅H₁₃NO₂ 119.16 Tertiary amine; hydroxyl groups

Key Observations :

  • Ring Systems: The thiolan ring in this compound is saturated, unlike the aromatic thiophene (N-Methyl-(2-thienylmethyl)amine) or thiazole ((5-Methylthiazol-2-yl)amine).
  • Amine Classification: this compound is a secondary amine, while (5-Methylthiazol-2-yl)amine is primary, and methyl diethanol amine is tertiary. This affects reactivity, with secondary amines being moderately nucleophilic compared to primary amines and less sterically hindered than tertiary amines.

Physical and Chemical Properties

Table 2: Functional Group Analysis

Compound Key Functional Groups Reactivity Highlights
This compound -NH-(CH₃), -S- (thiolan) Nucleophilic amine; sulfur may participate in coordination chemistry
N-Methyl-(2-thienylmethyl)amine -NH-(CH₃), aromatic -S- Electrophilic aromatic substitution; metal ligand
Methyl diethanol amine -N(CH₃)(CH₂CH₂OH)₂ CO₂ chemisorption via carbamate formation

Notable Differences:

  • CO₂ Adsorption: Methyl diethanol amine (MDEA) exhibits 2.63 mmol CO₂/g adsorption capacity when impregnated on mesoporous carbon, leveraging its tertiary amine groups for carbamate formation .
  • Thermal Stability : Tertiary amines like MDEA resist thermal degradation better than secondary amines, enhancing their utility in industrial processes .

Table 3: Application Comparison

Compound Primary Applications Performance Metrics
This compound Limited data; potential synthesis Discontinued
N-Methyl-(2-thienylmethyl)amine Pharmaceutical intermediates High purity (>95%)
Methyl diethanol amine CO₂ capture 2.63 mmol/g adsorption
(5-Methylthiazol-2-yl)amine Drug impurity synthesis USP/EP compliance

Critical Analysis :

  • CO₂ Capture: MDEA-based materials outperform non-amine adsorbents (e.g., activated carbon: ~1.95 mmol/g) due to chemical adsorption mechanisms .
  • Pharmaceutical Relevance : Thiophene and thiazole derivatives are prioritized in drug development over thiolan derivatives, likely due to aromaticity enhancing target binding .

Biological Activity

Methyl[(thiolan-2-yl)methyl]amine, a compound featuring a thiolane ring, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiolane ring, which contributes to its unique reactivity and biological properties. The molecular formula can be represented as C5_5H11_{11}NS, indicating the presence of sulfur in its structure.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds similar to this compound, particularly those containing thiol groups. For instance, derivatives of 2-mercaptobenzothiazole have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
2-MercaptobenzothiazoleStaphylococcus aureus2–4
Thiol-functionalized agentsMycobacterium tuberculosis>250
This compoundTBDTBD

Neuropharmacological Effects

This compound has been investigated for its potential role in neurological disorders. Its structural similarity to other methylamines suggests it may influence neurotransmitter release through modulation of potassium channels .

Enzyme Interaction Studies

The compound has also been studied for its interactions with key enzymes involved in metabolic pathways. For example, it may affect semicarbazide-sensitive amine oxidase (SSAO), which is implicated in glucose metabolism and has been linked to conditions such as diabetes and Alzheimer's disease .

Case Study: Influence on SSAO Activity

A study indicated that methylamine derivatives could regulate glucose transport in adipose cells through SSAO activity modulation. Increased serum SSAO activity was noted in patients with vascular disorders, suggesting a potential therapeutic target for this compound .

Applications in Pharmaceutical Development

This compound serves as a versatile building block in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its unique thiophene structure enhances its utility in organic synthesis and material science applications .

Table 2: Applications in Research and Industry

Application AreaDescription
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders
Organic SynthesisCreation of complex molecules
Analytical ChemistryStandard in chromatographic techniques
Material SciencePotential use in developing conductive materials

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